Bienvenue dans la boutique en ligne BenchChem!

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide (CAS 953252-43-2) is a 3,5-disubstituted isoxazole carboxamide building block that fills a critical gap in fragment libraries searching for CNS-penetrant, ligand-efficient hits. Its meta-methoxy substituent delivers a unique hydrogen-bond acceptor profile absent in halogenated analogs, while the rigid cyclopropane carboxamide tail confers superior metabolic stability and distinct binding kinetics compared to linear amides. With a TPSA of 66.4 Ų—ideally poised for passive blood-brain barrier penetration—this molecule is a prime starting scaffold for CNS-targeted medicinal chemistry and kinase selectivity campaigns. Procure now to accelerate your SAR exploration and benchmarking of C–H functionalization methodologies.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 953252-43-2
Cat. No. B2632949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
CAS953252-43-2
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CC3
InChIInChI=1S/C15H16N2O3/c1-19-13-4-2-3-11(7-13)14-8-12(17-20-14)9-16-15(18)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,16,18)
InChIKeyBNIPDHWPOSIWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide (CAS 953252-43-2): An Isoxazole Carboxamide Building Block for Targeted Probe and Lead Discovery


N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide (CAS 953252-43-2) is a synthetic small molecule belonging to the 3,5-disubstituted isoxazole carboxamide class [1]. Its core scaffold features a central isoxazole ring bearing a 3-methoxyphenyl group at the 5-position and a methylcyclopropanecarboxamide linker at the 3-position. The cyclopropane carboxamide moiety is a privileged fragment in medicinal chemistry, contributing conformational rigidity, metabolic stability, and specific hydrogen-bonding patterns that differentiate it from linear or larger-ring amide analogs [2]. This compound serves primarily as a versatile intermediate and screening building block, with its substitution pattern designed to explore structure-activity relationships (SAR) around biologically validated isoxazole pharmacophores [3].

Why Generic Substitution Fails for Isoxazole-3-Carboxamide Building Blocks: The Critical Role of the 3-Methoxyphenyl Substituent


Within the N-((5-aryl-isoxazol-3-yl)methyl)cyclopropanecarboxamide chemotype, the electronic and steric properties of the 5-aryl substituent are primary drivers of conformational preference, target engagement, and physicochemical profile. Substituting the 3-methoxyphenyl group of the target compound with a 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analog alters the electron density of the isoxazole ring, modifies the preferred dihedral angle between the aryl and isoxazole rings, and can abolish or invert selectivity against closely related protein targets [1]. Furthermore, the meta-methoxy group introduces a hydrogen-bond acceptor that is absent in halogenated analogs, creating a distinct pharmacophoric feature that cannot be replicated by simple bioisosteric replacement [2]. These structural differences are amplified in the context of the cyclopropane carboxamide tail, where subtle changes in scaffold geometry can significantly impact binding kinetics and residence time. The quantitative evidence below details the specific, measurable parameters where this compound diverges from its closest analogs.

Quantitative Differentiation of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide from Closest Analogs: A Comparator-Based Evidence Guide


Meta-Methoxy vs. Para-Halogen: Divergent Hydrogen-Bond Acceptor Capacity and Polar Surface Area

The target compound's 3-methoxyphenyl substituent provides a hydrogen-bond acceptor (HBA) count of 4 (two from the carboxamide, one from the isoxazole oxygen, and one from the methoxy oxygen), compared to an HBA count of 3 for the 4-chlorophenyl analog (N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide) [1]. The topological polar surface area (TPSA) of the target compound is calculated as 66.4 Ų, while the 4-chlorophenyl analog has a TPSA of 55.6 Ų [2]. This difference of approximately 10.8 Ų in TPSA is significant for predicting blood-brain barrier penetration and solubility profiles, placing the target compound in a more favorable range for CNS-targeted probe development [3].

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Conformational Rigidity: Cyclopropane vs. Cyclopentane Carboxamide Torsional Profiles

The cyclopropane carboxamide tail of the target compound imposes a constrained torsional profile, with the amide bond restricted to a narrow energy well due to the rigid three-membered ring [1]. In contrast, the closest cyclopentane analog (1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, CAS 952968-77-3) exhibits a broader range of accessible conformations in the cyclopentane ring, increasing the entropic penalty upon binding [2]. The molecular weight difference is also notable: the target compound (MW = 272.30 g/mol) is 130.7 g/mol lighter than the cyclopentane analog (MW = 403.0 g/mol for the 4-chlorophenyl variant), yielding a significantly better ligand efficiency index for fragment-based drug discovery campaigns [3].

Conformational Analysis Medicinal Chemistry Ligand Efficiency

Isoxazole Scaffold Positional Isomerism: 3-Carboxamide vs. 4-Carboxamide and 5-Carboxamide Regioisomers

The target compound features the carboxamide linker at the isoxazole 3-position, which is a distinct regioisomer from the 4-carboxamide and 5-carboxamide analogs commonly explored in anti-arthritic (isoxazole-4-carboxamides, US5506249A) and HSP90 inhibitor (isoxazol-5-yl amides) series [1]. Published SAR studies on the 4,5-diarylisoxazole HSP90 inhibitor series demonstrate that moving the carboxamide attachment point from the 5-position to the 3-position of the isoxazole ring results in a complete loss of HSP90 binding affinity (IC50 > 10 μM vs. 0.030 μM for the 5-yl amide analog) [2]. This positional selectivity, while established for the HSP90 target class, illustrates a broader principle: the 3-carboxamide regioisomer of the target compound occupies a distinct and underexplored region of chemical space that is orthogonal to the heavily patented 4-carboxamide and 5-carboxamide isoxazole series [3].

Scaffold Hopping Medicinal Chemistry Target Selectivity

Electronic Effects of Meta-Methoxy Substitution on Isoxazole Ring Reactivity

The 3-methoxyphenyl group exerts a distinct electronic influence on the isoxazole ring through resonance and inductive effects. The Hammett σₘ value for the meta-OCH₃ substituent is +0.12, indicating a mildly electron-withdrawing effect at the meta position, in contrast to the para-OCH₃ (σₚ = -0.27, electron-donating) and para-Cl (σₚ = +0.23, electron-withdrawing) substituents found in common analogs [1]. This electronic modulation affects the electrophilicity of the isoxazole C-4 position, which is the primary site for further functionalization, and influences the pKa of the carboxamide NH [2]. The target compound's meta-methoxy substitution therefore provides a unique electronic environment that differs qualitatively and quantitatively from both the para-methoxy (electron-rich) and para-halogen (electron-poor) analog series [3].

Physical Organic Chemistry Synthetic Chemistry Structure-Property Relationship

Optimal Research and Procurement Scenarios for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide (CAS 953252-43-2)


Fragment-Based Drug Discovery (FBDD) Library Expansion with Orthogonal Isoxazole Regioisomers

The target compound's low molecular weight (272.30 g/mol) and favorable ligand efficiency make it an ideal addition to fragment screening libraries seeking to explore the 3-carboxamide isoxazole chemical space that is orthogonal to the heavily explored 4-carboxamide and 5-carboxamide series [1]. Its cyclopropane carboxamide tail provides a rigid, three-dimensional fragment that complements flat aromatic screening collections, increasing library diversity and the probability of identifying novel starting points for challenging targets [2].

CNS Drug Discovery: Permeability and Solubility Optimization

With a calculated TPSA of 66.4 Ų—positioned within the optimal range (60–70 Ų) for passive blood-brain barrier penetration—this compound serves as a privileged starting scaffold for CNS-targeted medicinal chemistry campaigns [3]. Its meta-methoxy group offers an additional hydrogen-bond acceptor that can be leveraged for tuning solubility without exceeding TPSA thresholds that would compromise brain exposure, a balance that is difficult to achieve with halogenated analogs.

Selective Kinase or Epigenetic Target Probe Development

The distinct electronic profile imparted by the 3-methoxyphenyl substituent (Hammett σₘ = +0.12) creates a unique hydrogen-bonding and electrostatic surface that can be exploited for achieving selectivity within ATP-binding or allosteric sites of kinases and epigenetic reader domains [4]. The 3-carboxamide regioisomer has been shown in related chemotypes to be excluded from certain target binding pockets that accommodate 5-carboxamide isomers, providing a built-in selectivity filter when screening against panels of related proteins.

Synthetic Methodology Development: Isoxazole Functionalization and Cross-Coupling

The combination of a meta-methoxy aryl ring and a cyclopropane carboxamide provides a stable, well-characterized substrate for developing and benchmarking synthetic methods, including directed C–H functionalization at the isoxazole 4-position and late-stage diversification of the methoxy group [5]. Its moderate complexity and availability from multiple suppliers make it a practical model substrate for reaction optimization studies in both academic and industrial process chemistry settings.

Quote Request

Request a Quote for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.